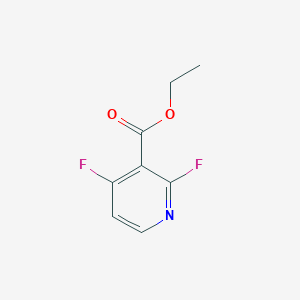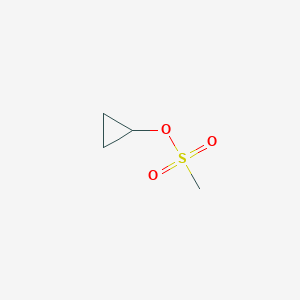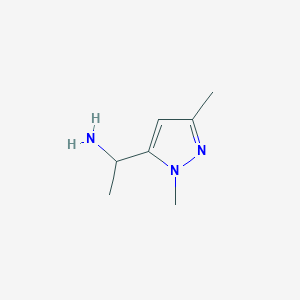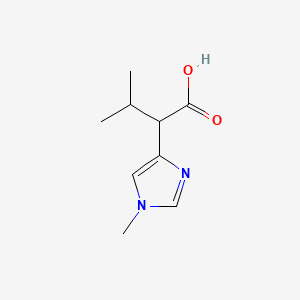
Ethyl 2,4-difluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-difluoronicotinate is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of nicotinic acid, where two fluorine atoms are substituted at the 2nd and 4th positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoronicotinate typically involves the esterification of 2,4-difluoronicotinic acid. One common method is the reaction of 2,4-difluoronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-difluoronicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-difluoronicotinic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates.
Reduction: 2,4-difluoronicotinyl alcohol.
Hydrolysis: 2,4-difluoronicotinic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: It is used in the development of fluorinated materials with unique properties such as increased thermal stability and resistance to degradation.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Wirkmechanismus
The mechanism of action of ethyl 2,4-difluoronicotinate involves its interaction with molecular targets such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors. The ester group can undergo hydrolysis in vivo, releasing the active 2,4-difluoronicotinic acid, which then exerts its biological effects by modulating receptor activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl nicotinate: Lacks the fluorine substitutions, resulting in different chemical and biological properties.
2,4-Difluoronicotinic acid: The free acid form of ethyl 2,4-difluoronicotinate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The ethyl ester group also provides distinct pharmacokinetic properties, making it a valuable compound in drug development and materials science.
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
ethyl 2,4-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
URSHQXZQWWHBQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CN=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)





![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)



![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)

